molecular formula C28H22Cl6N6O4Zn B12691396 4-benzamido-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) CAS No. 85237-46-3

4-benzamido-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-)

Cat. No.: B12691396
CAS No.: 85237-46-3
M. Wt: 784.6 g/mol
InChI Key: ALAZGXLHSJZHIV-UHFFFAOYSA-L
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Description

4-Benzamido-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) is a complex organic compound with the molecular formula C14H11Cl2N3O · 1/2ZnCl2 This compound is known for its unique structure, which includes a diazonium group, a benzamido group, and a methoxy group, all attached to a benzene ring

Preparation Methods

The synthesis of 4-benzamido-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 4-amino-2-chloro-5-methoxybenzoic acid followed by the coupling with benzoyl chloride. The reaction is carried out in the presence of zinc chloride to form the tetrachlorozinc(2-) salt . The reaction conditions usually require low temperatures and acidic environments to ensure the stability of the diazonium group.

Chemical Reactions Analysis

4-Benzamido-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-benzamido-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) involves the interaction of its diazonium group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function . The zinc chloride component may also play a role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

Similar compounds to 4-benzamido-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) include:

These compounds share similar structural features but differ in their substituents and counterions, which can affect their reactivity and applications. The presence of the methoxy group and the tetrachlorozinc(2-) salt in 4-benzamido-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) makes it unique and potentially more versatile in certain applications .

Properties

CAS No.

85237-46-3

Molecular Formula

C28H22Cl6N6O4Zn

Molecular Weight

784.6 g/mol

IUPAC Name

4-benzamido-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-)

InChI

InChI=1S/2C14H10ClN3O2.4ClH.Zn/c2*1-20-13-8-11(18-16)10(15)7-12(13)17-14(19)9-5-3-2-4-6-9;;;;;/h2*2-8H,1H3;4*1H;/q;;;;;;+2/p-2

InChI Key

ALAZGXLHSJZHIV-UHFFFAOYSA-L

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)Cl)[N+]#N.COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)Cl)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl

Origin of Product

United States

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